molecular formula C8H8O3 B565506 Vanillin-13C6 CAS No. 201595-58-6

Vanillin-13C6

Cat. No.: B565506
CAS No.: 201595-58-6
M. Wt: 158.103
InChI Key: MWOOGOJBHIARFG-BOCFXHSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillin-13C6 is a stable isotope-labeled compound of vanillin, where all six carbon atoms in the vanillin molecule are replaced with the carbon-13 isotopeThis compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin-13C6 can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors in the synthesis of vanillin. One common method involves the use of carbon-13 labeled guaiacol and glyoxylic acid under specific reaction conditions to produce this compound. The reaction typically involves:

    Reactants: Carbon-13 labeled guaiacol and glyoxylic acid

    Conditions: Acidic or basic medium, controlled temperature, and pressure

    Catalysts: Various catalysts can be used to optimize the yield and purity of the product

Industrial Production Methods: Industrial production of this compound is similar to that of regular vanillin but involves the use of carbon-13 labeled starting materials. The process includes:

Chemical Reactions Analysis

Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:

    Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

Scientific Research Applications

Vanillin-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vanillin-13C6 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Vanillin-13C6 can be compared with other similar compounds such as:

    Ethyl this compound: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different flavor profiles and reactivity.

    Maltol-13C6: Another flavor compound with a different core structure, used in food and fragrance industries.

    Ethyl Maltol-13C6: Similar to maltol but with an ethyl group, enhancing its flavor properties.

Uniqueness:

This compound stands out due to its isotopic labeling, which allows for detailed and precise studies in various scientific fields, making it an invaluable tool for researchers.

Biological Activity

Vanillin-13C6 is a stable isotope-labeled derivative of vanillin, a compound widely recognized for its flavoring properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.

Overview of this compound

This compound is the carbon-13 isotopic form of vanillin, which is a phenolic compound primarily found in vanilla beans. It has gained attention not only for its sensory attributes but also for its potential therapeutic benefits. This compound has been studied for its role in antioxidant defense systems and its modulation of various biochemical pathways.

Target of Action

This compound has been shown to interact with key components of the antioxidant defense system, including:

  • Catalase
  • Superoxide Dismutase (SOD)
  • Glutathione

These enzymes play critical roles in neutralizing oxidative stress by scavenging free radicals and restoring cellular homeostasis.

Mode of Action

The compound enhances the activities of antioxidant enzymes, thereby:

  • Ameliorating reduced glutathione levels
  • Reactivating metabolic pathways such as the pentose phosphate pathway and purine metabolism.

Biochemical Pathways

This compound influences several biochemical pathways, notably:

  • Oxidative Stress Response : It helps restore oxidative-depleted metabolites.
  • Metabolic Pathways : It is involved in histidine and selenoamino acid metabolism, contributing to overall cellular health.

Cellular Effects

This compound exhibits significant effects on various cell types, influencing:

  • Cell Signaling Pathways : Modulating signaling cascades that affect cell survival and proliferation.
  • Gene Expression : Regulating the expression of genes involved in stress responses and metabolism .

Pharmacokinetics

Research indicates that this compound enhances the passive transport rate and absorption of drugs with moderate oral bioavailability. Its isotopic labeling allows for detailed tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems .

Dosage Effects in Animal Models

Studies conducted on animal models have demonstrated that this compound exhibits non-toxic effects at various dosages. In rat models, it was efficiently assimilated and eliminated, suggesting a favorable safety profile .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

Field Application
ChemistryUsed as a tracer in reaction mechanisms and kinetic studies due to isotopic labeling.
BiologyEmployed in metabolic studies to trace biochemical pathways involving vanillin.
MedicineUtilized in pharmacokinetic studies to understand metabolism and drug distribution.
IndustryApplied in food and fragrance industries for quality control and authentication of natural vanilla products .

Case Studies

  • Antioxidant Activity : A study demonstrated that this compound significantly increased the activities of catalase and SOD in liver cells exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.
  • Metabolic Tracing : In metabolic studies using labeled compounds, this compound was traced through various metabolic pathways, revealing its role in enhancing the efficiency of energy production within cells.
  • Pharmacokinetic Studies : Research utilizing this compound has provided insights into drug absorption rates when combined with other therapeutic agents, underscoring its utility in developing more effective drug formulations .

Q & A

Basic Research Questions

Q. How is Vanillin-13C6 synthesized, and what analytical techniques are used to confirm its isotopic purity?

this compound is synthesized through isotopic labeling, typically involving the incorporation of carbon-13 atoms into the vanillin structure via precursor molecules enriched with 13C. Key steps include catalytic reactions (e.g., Pd/C-mediated hydrogenation) and purification via recrystallization or chromatography. Isotopic purity is validated using nuclear magnetic resonance (13C NMR) to confirm 13C incorporation and mass spectrometry (MS) to quantify isotopic enrichment (>99% purity). For reproducibility, researchers should document reaction conditions, solvent systems, and purification protocols in detail .

Q. What role does this compound play in quantitative metabolic flux analysis?

As a stable isotope-labeled internal standard, this compound is used to track metabolic pathways in plant and microbial systems. Methodologically, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify vanillin derivatives in biological matrices. Calibration curves are constructed using serial dilutions of this compound, ensuring correction for matrix effects and ionization efficiency variations. This approach minimizes analytical bias and enhances data reproducibility .

Q. How can researchers verify the absence of unlabeled contaminants in this compound batches?

Contaminant detection requires high-resolution MS (HRMS) to distinguish between 13C-labeled and unlabeled species. For example, a mass shift of +6 Da (due to six 13C atoms) should be observed. Additionally, isotopic ratio analysis via isotope ratio mass spectrometry (IRMS) can detect deviations from expected 13C/12C ratios. Researchers should compare batch data against certified reference materials and report confidence intervals for isotopic purity .

Advanced Research Questions

Q. How can contradictions in isotopic purity data from NMR and MS be resolved during this compound characterization?

Discrepancies often arise from instrumental limitations (e.g., NMR sensitivity vs. MS ionization efficiency). To resolve this:

  • Cross-validation : Use orthogonal techniques (e.g., IRMS and elemental analysis) to cross-check results.
  • Matrix-matched calibration : Prepare standards in the same solvent/system as samples to account for solvent-induced shifts in NMR.
  • Error propagation analysis : Quantify uncertainties in each method and statistically reconcile differences using Bayesian models .

Q. What experimental design considerations are critical when using this compound in tracer studies for lignin biosynthesis research?

  • Time-course sampling : Collect samples at multiple time points to capture dynamic flux changes.
  • Compartmentalization controls : Use membrane fractionation to distinguish cytoplasmic vs. apoplastic vanillin pools.
  • Isotopic dilution correction : Account for natural abundance 13C in control experiments.
  • Data normalization : Express results as molar enrichment (%) relative to total vanillin pools to avoid overinterpretation of low-abundance signals .

Q. How can researchers optimize synthetic yields of this compound while minimizing isotopic dilution?

  • Precursor selection : Use 13C-enriched guaiacol or ferulic acid to reduce intermediary unlabeled steps.
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Ru or Pd) for higher selectivity in demethylation reactions.
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate 13C incorporation and terminate reactions at peak yield.
  • Statistical design : Apply response surface methodology (RSM) to model temperature, pressure, and catalyst loading effects on yield .

Q. What are the methodological challenges in integrating this compound into multi-omics studies of plant secondary metabolism?

  • Data integration : Align flux data (from 13C labeling) with transcriptomic/proteomic datasets using bioinformatics tools like MetaboAnalyst or XCMS Online.
  • Signal-to-noise ratios : Use stable isotope-assisted untargeted metabolomics to distinguish labeled vanillin metabolites from background noise.
  • Validation : Confirm pathway predictions via gene knockout/overexpression models and correlate with 13C enrichment patterns .

Q. Methodological Best Practices

  • Documentation : Maintain detailed logs of synthetic protocols, including solvent batches, reaction times, and purification steps, to ensure reproducibility .
  • Data reporting : Include isotopic purity metrics (e.g., % 13C enrichment ± SD), instrument parameters (e.g., NMR frequency, MS resolution), and statistical analyses in publications .
  • Ethical standards : Adhere to open-science principles by sharing raw isotopic datasets in repositories like MetaboLights or GNPS .

Properties

IUPAC Name

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745797
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-58-6
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.